molecular formula C9H6O4 B12656710 (R)-5-Phenyl-1,3-dioxolane-2,4-dione CAS No. 54256-33-6

(R)-5-Phenyl-1,3-dioxolane-2,4-dione

Cat. No.: B12656710
CAS No.: 54256-33-6
M. Wt: 178.14 g/mol
InChI Key: CEJWBKYULAPCRN-SSDOTTSWSA-N
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Description

®-5-Phenyl-1,3-dioxolane-2,4-dione is an organic compound characterized by a dioxolane ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Phenyl-1,3-dioxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylglyoxal with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of ®-5-Phenyl-1,3-dioxolane-2,4-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-5-Phenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-5-Phenyl-1,3-dioxolane-2,4-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-5-Phenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3-dioxane-2,4-dione: Similar structure but with a different ring system.

    5-Phenyl-1,3-dioxolane-2-one: Lacks one of the dioxolane ring oxygen atoms.

    5-Phenyl-1,3-dioxolane-4-one: Differently substituted dioxolane ring.

Uniqueness

®-5-Phenyl-1,3-dioxolane-2,4-dione is unique due to its specific stereochemistry and the presence of both a phenyl group and a dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

54256-33-6

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

(5R)-5-phenyl-1,3-dioxolane-2,4-dione

InChI

InChI=1S/C9H6O4/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5,7H/t7-/m1/s1

InChI Key

CEJWBKYULAPCRN-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(=O)OC(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)OC(=O)O2

Origin of Product

United States

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